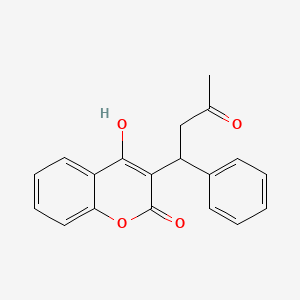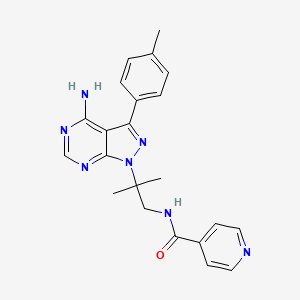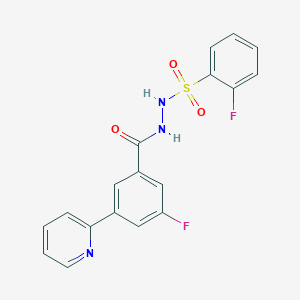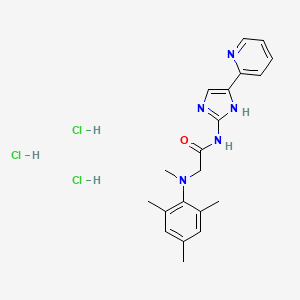
Yersiniose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yersiniose is an enteric infection caused primarily by the bacterium Yersinia enterocolitica, and on rare occasions by Yersinia pseudotuberculosis . These bacteria are facultative anaerobic gram-negative coccobacilli . The infection is typically associated with the consumption of undercooked pork or cross-contamination of other food items during the handling of raw pork .
Métodos De Preparación
Yersinia species are typically isolated from clinical specimens such as bile, blood, cerebrospinal fluid, mesenteric lymph nodes, peritoneal fluid, stool, throat swabs, or wounds . For laboratory diagnosis, cold enrichment, alkali treatment, or plating of a clinical specimen on CIN agar can be used to increase the likelihood of a positive culture .
Análisis De Reacciones Químicas
Yersinia enterocolitica undergoes various biochemical reactions that are crucial for its pathogenicity. The cell surface structures, including outer membrane glycolipids such as lipopolysaccharide and enterobacterial common antigen, play significant roles in virulence . These structures ensure the correct architecture of the outer membrane, provide adhesive properties, and offer resistance to antimicrobial peptides and host innate immune response mechanisms .
Aplicaciones Científicas De Investigación
Yersinia enterocolitica has been extensively studied for its role in causing yersiniosis in animals and humans . Research has focused on understanding the virulence factors, including outer membrane proteins and glycolipids, which contribute to the bacterium’s ability to cause disease . Additionally, Yersinia species have been used as model organisms to study bacterial pathogenesis and host-pathogen interactions .
Mecanismo De Acción
The pathogenicity of Yersinia enterocolitica is attributed to several virulence factors, including outer membrane proteins such as Inv, YadA, and Ail . These proteins facilitate adhesion to host cells, invasion of epithelial cells, and resistance to host immune responses . The yadA gene is located on the Yersinia virulence plasmid, while the Ail, Inv, lipopolysaccharide, and enterobacterial common antigen are chromosomally encoded .
Comparación Con Compuestos Similares
Yersinia enterocolitica is often compared with other Yersinia species, such as Yersinia pseudotuberculosis and Yersinia pestis . While Yersinia enterocolitica and Yersinia pseudotuberculosis cause yersiniosis, Yersinia pestis is the causative agent of plague . The unique virulence factors and pathogenic mechanisms of Yersinia enterocolitica distinguish it from other Yersinia species .
Propiedades
Número CAS |
89367-91-9 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3R,5S,6R)-5-(1-hydroxyethyl)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)8(12)3-6(10)7(11)13-5(8)2/h4-7,9-12H,3H2,1-2H3/t4?,5-,6-,7-,8+/m1/s1 |
Clave InChI |
GBHWSZVYPRVYEL-AZKKLRPPSA-N |
SMILES |
CC(O)[C@@]1(O)C[C@@H](O)[C@H](O)O[C@@H]1C |
SMILES isomérico |
C[C@@H]1[C@](C[C@H]([C@@H](O1)O)O)(C(C)O)O |
SMILES canónico |
CC1C(CC(C(O1)O)O)(C(C)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Yersiniose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B611798.png)







